![molecular formula C19H26N4O2 B2845497 N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-22-0](/img/structure/B2845497.png)
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide, also known as EIPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPA is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experiments.
Wissenschaftliche Forschungsanwendungen
Inhibition of 5-Lipoxygenase
Compounds like N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide have shown potential in inhibiting 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis. This enzyme is relevant in the treatment of inflammatory and allergic diseases, atherosclerosis, and cancer. The introduction of aryl/arylethylamino groups or 4-arylpiperazin-1-yl residues into position 2 of 5-hydroxyindoles, similar to the compound , is essential for biological activity (Landwehr et al., 2006).
Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist
Compounds structurally similar to N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide have been studied for their potential as serotonin (5-HT)2C receptor inverse agonists and α2-adrenoceptor antagonists. These properties make them candidates for antidepressants. Studies have shown these compounds to be effective in reducing immobility time in forced-swim tests in rats, indicating potential antidepressant effects (Dekeyne et al., 2012).
Anticonvulsant Activity
Similar compounds have also been synthesized for their potential as anticonvulsant agents. These molecules combine chemical fragments of well-known antiepileptic drugs, showing broad spectra of activity in various preclinical seizure models. This suggests a potential application in the treatment of epilepsy (Kamiński et al., 2015).
Antiallergic Agents
Certain N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which share a similar structure with the compound , have shown promise as novel antiallergic compounds. These compounds have exhibited potent antiallergic activity in various assays, suggesting potential applications in allergy treatments (Menciu et al., 1999).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . Similarly, piperazine derivatives have been reported to exhibit high subtype-selectivity to both α1D and α1A adrenoceptors . These receptors play crucial roles in various biological processes, including neurotransmission and regulation of smooth muscle contraction.
Mode of Action
Based on the known actions of indole and piperazine derivatives, it can be inferred that this compound likely interacts with its targets (receptors) to modulate their activity . This modulation can result in changes in cellular signaling and function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and by extension this compound, may affect a wide range of biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a wide range of effects, including antiviral, anti-inflammatory, and anticancer effects, among others .
Eigenschaften
IUPAC Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-2-22-10-12-23(13-11-22)9-5-8-20-19(25)18(24)16-14-21-17-7-4-3-6-15(16)17/h3-4,6-7,14,21H,2,5,8-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVBAXJWBHKMME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-ethylpiperazin-1-yl)propyl]-2-(1H-indol-3-yl)-2-oxoacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.